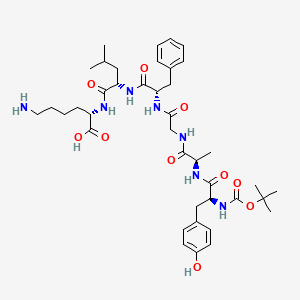

(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H59N7O10/c1-24(2)20-30(36(52)45-29(38(54)55)14-10-11-19-41)46-37(53)31(21-26-12-8-7-9-13-26)44-33(49)23-42-34(50)25(3)43-35(51)32(47-39(56)57-40(4,5)6)22-27-15-17-28(48)18-16-27/h7-9,12-13,15-18,24-25,29-32,48H,10-11,14,19-23,41H2,1-6H3,(H,42,50)(H,43,51)(H,44,49)(H,45,52)(H,46,53)(H,47,56)(H,54,55)/t25-,29+,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNSTRDQLTUBMY-OUXOSDSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H59N7O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Binding affinity of (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys to delta-opioid receptors

An In-Depth Technical Guide to the Binding Affinity of (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys to Delta-Opioid Receptors

Foreword: From Endogenous Peptides to Synthetic Probes

The study of opioid receptors, central to pain management and neuroscience, began with the discovery of endogenous opioid peptides: the enkephalins. Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu) is one such peptide, an ephemeral neurotransmitter with high affinity for the delta-opioid receptor (DOR). Its therapeutic potential is curtailed by rapid enzymatic degradation. This guide focuses on a synthetic analogue, (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys, engineered to overcome this limitation and serve as a stable probe for investigating DOR interactions. The incorporation of a D-Alanine at position 2 confers resistance to aminopeptidases, while the N-terminal tert-butyloxycarbonyl (Boc) group and C-terminal Lysine offer modified physicochemical properties for research applications.[1][2][3][4] Understanding the binding affinity of this ligand is paramount for its use in drug discovery and receptor characterization.

The Delta-Opioid Receptor (DOR): A Therapeutic Target

The delta-opioid receptor is a class A G protein-coupled receptor (GPCR) expressed throughout the central and peripheral nervous systems, including regions associated with pain processing, mood, and reward.[5][6][7] Activation of DORs by endogenous enkephalins or synthetic agonists typically produces analgesia with a potentially lower liability for abuse and respiratory depression compared to mu-opioid receptor (MOR) agonists.[6][8]

Canonical Signaling Pathway

As an inhibitory GPCR, the DOR primarily couples to Gi/o proteins.[7] Ligand binding induces a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. This event triggers a cascade of downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the inhibition of voltage-gated calcium channels (CaV) and the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels. This collectively reduces neuronal excitability and neurotransmitter release.[8]

Caption: Workflow for a competitive radioligand binding assay.

Data Presentation: Binding Affinity

| Parameter | Value | Description |

|---|---|---|

| IC₅₀ | e.g., 35 nM | Concentration of ligand inhibiting 50% of radioligand binding. |

| Kᵢ | e.g., 15 nM | Inhibition constant; affinity of the unlabeled ligand. |

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical technique that provides real-time kinetic data on molecular interactions. [9]It measures the association rate (kₐ or kₒₙ) and dissociation rate (kᏧ or kₒբբ), from which the equilibrium dissociation constant (Kᴅ) is calculated (Kᴅ = kₒբբ / kₒₙ). [10] Expertise & Causality: This method provides deeper insight than equilibrium-based assays by revealing the kinetics of the interaction. A ligand with a fast kₒₙ and fast kₒբբ can have the same affinity (Kᴅ) as one with slow rates for both, but they will have vastly different in vivo pharmacodynamics. For SPR, one binding partner (the "ligand," typically the receptor) is immobilized on a sensor chip, and the other (the "analyte," the peptide) is flowed over the surface. [10][11]The choice of immobilization chemistry is crucial to ensure the receptor remains active.

Experimental Protocol: SPR Kinetic Analysis

-

Chip Preparation & Immobilization: Activate a sensor chip (e.g., a CM5 chip) and covalently immobilize purified, solubilized DOR protein via amine coupling or another suitable method. The goal is to achieve a surface density that avoids mass transport limitations. [12]2. Analyte Preparation: Prepare a series of precise dilutions of (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys in a suitable running buffer (e.g., HBS-EP+).

-

Binding Cycle: Perform a binding cycle for each analyte concentration:

-

Association: Inject the analyte solution over the sensor surface for a defined period, recording the increase in response units (RU) as the peptide binds to the immobilized DOR.

-

Dissociation: Switch the injection to running buffer alone and record the decrease in RU as the peptide dissociates.

-

Regeneration: Inject a regeneration solution (e.g., low pH glycine) to strip all bound analyte from the surface, preparing it for the next cycle.

-

-

Data Processing:

-

Subtract the response from a reference flow cell (a blank, activated/deactivated surface) to correct for bulk refractive index changes and non-specific binding.

-

Align the sensorgrams to a baseline of zero.

-

-

Kinetic Analysis: Globally fit the processed sensorgrams from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. [10]This process yields the kinetic rate constants (kₒₙ and kₒբբ) and the affinity (Kᴅ).

Caption: The sequential steps of a Surface Plasmon Resonance (SPR) experiment.

Data Presentation: Kinetic and Affinity Parameters

| Parameter | Value | Unit | Description |

|---|---|---|---|

| kₐ (kₒₙ) | e.g., 1.5 x 10⁵ | M⁻¹s⁻¹ | Association rate constant |

| kᏧ (kₒբբ) | e.g., 3.0 x 10⁻³ | s⁻¹ | Dissociation rate constant |

| Kᴅ | e.g., 20 nM | M | Equilibrium dissociation constant (kᏧ/kₐ) |

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. [13]It is considered the gold standard as it is a label-free, in-solution technique that directly measures binding enthalpy (ΔH) and allows for the determination of binding affinity (Kᴅ), stoichiometry (n), and entropy (ΔS). [14][15] Expertise & Causality: The precision of ITC relies on meticulous experimental design. The protein and ligand must be in identical, degassed buffer solutions to avoid large heats of dilution that would obscure the binding signal. [16]The concentrations must be chosen carefully to fall within the "c-window" (c = n * [Macromolecule] / Kᴅ), which ensures a sigmoidal binding isotherm suitable for accurate fitting. A control experiment, titrating the ligand into buffer alone, is essential to measure and subtract the heat of dilution.

Experimental Protocol: ITC Titration

-

Sample Preparation: Prepare highly purified and concentrated solutions of solubilized DOR and the peptide ligand. Dialyze both extensively against the same final, degassed buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

-

Instrument Setup:

-

Load the DOR solution into the sample cell of the calorimeter.

-

Load the more concentrated peptide solution into the injection syringe.

-

Allow the system to thermally equilibrate at the desired temperature (e.g., 25°C).

-

-

Titration: Perform a series of 15-25 small, sequential injections of the peptide ligand into the DOR solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat change per injection.

-

Control Titration: Perform an identical titration of the peptide ligand into the buffer alone to determine the heat of dilution.

-

Data Analysis:

-

Subtract the heat of dilution from the raw binding data.

-

Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

-

Plot the molar heat change against the molar ratio of ligand to protein.

-

Fit this binding isotherm to a suitable model (e.g., one-site binding) to directly extract the binding affinity (Kᴀ, where Kᴅ = 1/Kᴀ), stoichiometry (n), and enthalpy (ΔH).

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equations:

-

ΔG = -RT ln(Kᴀ)

-

ΔG = ΔH - TΔS

-

-

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Data Presentation: Thermodynamic Binding Profile

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Kᴅ | e.g., 25 nM | M | Equilibrium dissociation constant |

| n | e.g., 0.98 | - | Stoichiometry of binding (Ligand:Receptor) |

| ΔH | e.g., -8.5 | kcal/mol | Enthalpy change (favorable if negative) |

| TΔS | e.g., 2.0 | kcal/mol | Entropic contribution (favorable if positive) |

| ΔG | e.g., -10.5 | kcal/mol | Gibbs free energy (ΔH - TΔS) |

Conclusion

Characterizing the binding affinity of a synthetic peptide like (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys to the delta-opioid receptor is a multi-faceted process that demands rigorous, validated methodologies. By integrating equilibrium data from radioligand binding assays, kinetic parameters from Surface Plasmon Resonance, and the complete thermodynamic profile from Isothermal Titration Calorimetry, researchers can build a comprehensive and trustworthy understanding of this molecular interaction. This detailed characterization is the foundational step for utilizing such a ligand as a reliable tool in the complex journey of drug discovery and the fundamental study of opioid receptor pharmacology.

References

-

The Delta-Opioid Receptor; a Target for the Treatment of Pain - Frontiers. Available from: [Link]

-

Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and targ - eScholarship.org. Available from: [Link]

-

Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity | bioRxiv. Available from: [Link]

-

Delta Opioid Receptor and Its Peptide: A Receptor-Ligand Neuroprotection - MDPI. Available from: [Link]

-

Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC. Available from: [Link]

-

δ-opioid receptor - Wikipedia. Available from: [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available from: [Link]

-

The principle of the delta opioid receptor – ligand binding assay... - ResearchGate. Available from: [Link]

-

Isothermal titration calorimetry: the gold standard in ligand-binding analysis - Nuvisan. Available from: [Link]

-

Characterizing Binding Interactions by ITC - TA Instruments. Available from: [Link]

-

Synthesis and biological activity of some new leucine-enkephalin analogues. Available from: [Link]

-

Binding to opioid receptors of enkephalin derivatives taking alpha-helical conformation and its dimer - PubMed. Available from: [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Available from: [Link]

-

Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Available from: [Link]

-

Synthesis of New Opioid Analgesic Peptide Analogues to Enkephalin (Leucine. Available from: [Link]

-

Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. Available from: [Link]

-

Opioid antagonist properties of the highly delta-receptor-selective BOC-Tyr-Pro-Gly-Phe-Leu-Thr (OtBu) peptide and of its Phe1 and Mel1 analogues - PubMed. Available from: [Link]

-

Case Study: The Importance of Binding Kinetics in Drug Discovery - Nicoya Lifesciences. Available from: [Link]

-

Affinity labeling of delta-opiate receptors using [D-Ala2,Leu5,Cys6]enkephalin. Covalent attachment via thiol-disulfide exchange - PubMed. Available from: [Link]

-

(PDF) Synthesis of New Opioid Analgesic Peptide Analogues to Enkephalin (Leucine. Available from: [Link]

-

Preliminary ligand binding data for subtypes of the delta opioid receptor in rat brain membranes - PubMed. Available from: [Link]

-

Experimental Design for Analysis of Complex Kinetics Using Surface Plasmon Resonance | Request PDF - ResearchGate. Available from: [Link]

-

Synthesis and binding properties to DNA and to opioid receptors of enkephalin-ellipticinium conjugates - PubMed. Available from: [Link]

-

ProteOn Surface Plasmon Resonance Detection System - Bio-Rad. Available from: [Link]

-

Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - MDPI. Available from: [Link]

-

[1606.08294] Ligand-receptor binding kinetics in surface plasmon resonance cells: A Monte Carlo analysis - arXiv.org. Available from: [Link]

-

Analysis of Receptor–Ligand Interactions by Surface Plasmon Resonance. Available from: [Link]

-

Delta opioid peptide [D-ala2, D-leu5]-Enkephalin's ability to enhance mitophagy via TRPV4 to relieve ischemia/reperfusion injury in brain microvascular endothelial cells - PubMed. Available from: [Link]

-

Synthesis and binding characteristics of a novel enkephalin analogue, [3H]Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe - PubMed. Available from: [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]

- 6. Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity | bioRxiv [biorxiv.org]

- 7. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 8. escholarship.org [escholarship.org]

- 9. nicoyalife.com [nicoyalife.com]

- 10. bio-rad.com [bio-rad.com]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of Receptor–Ligand Interactions by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 13. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 14. nuvisan.com [nuvisan.com]

- 15. tainstruments.com [tainstruments.com]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Engineering Stability: The Mechanistic Role of D-Ala2 Substitution in Enkephalin Potency and Half-Life

[1]

Executive Summary

Native enkephalins (Met-enkephalin and Leu-enkephalin) possess profound analgesic potential but are therapeutically crippled by rapid enzymatic degradation, primarily via aminopeptidase N (APN).[1] This technical guide dissects the critical role of D-Alanine substitution at position 2 (D-Ala2) . This single stereochemical modification acts as a dual-function molecular switch: it sterically shields the N-terminal peptide bond from exopeptidases and stabilizes the bioactive

The Instability Paradox: Why Native Enkephalins Fail

To understand the necessity of the D-Ala2 substitution, one must first quantify the fragility of the native peptide.

Native Sequence: H-Tyr-Gly-Gly-Phe-Met-OH (Met-Enkephalin)[1][2]

Enzymatic Susceptibility

In plasma and CNS tissue, native enkephalins have a half-life (

-

Aminopeptidase N (APN / CD13): Cleaves the

bond.[1] This is the rate-limiting step for inactivation, removing the N-terminal Tyrosine essential for receptor binding.[1] -

Neutral Endopeptidase (NEP / Enkephalinase / CD10): Cleaves the

bond.[1]

The

The D-Ala2 Mechanistic Intervention

Replacing the achiral Glycine at position 2 with the D-isomer of Alanine (D-Ala) introduces a methyl group in a non-natural stereochemical orientation.[1]

Mechanism A: Steric Shielding (Stability)

The D-configuration projects the alanine methyl group into a spatial region that clashes with the

-

Result: The

bond becomes virtually uncleavable by APN.[1]

Mechanism B: Conformational Locking (Potency)

Opioid receptors (specifically

-

Native Glycine is too flexible, existing in an equilibrium of bioactive and inactive states (entropic penalty upon binding).

-

D-Ala2 restricts the

and -

Result: Reduced entropy loss upon binding, often leading to higher affinity (

) and potency (

Comparative Pharmacology: Native vs. D-Ala2 Analogs[1]

The following table contrasts the native peptide with two "Gold Standard" D-Ala2 analogs: DADLE (Delta-selective) and DAMGO (Mu-selective).[1]

| Feature | Met-Enkephalin (Native) | DADLE | DAMGO |

| Sequence | Tyr-Gly-Gly-Phe-Met | Tyr-D-Ala -Gly-Phe-D-Leu | Tyr-D-Ala -Gly-N-MePhe -Gly-ol |

| Primary Target | |||

| Plasma | 2–3 minutes | > 60 minutes | > 90 minutes |

| Degradation | Rapid (APN + NEP) | Resistant to APN | Resistant to APN + NEP |

| Binding ( | 1–2 nM ( | 0.5–1.0 nM ( | |

| Key Modification | None | D-Ala2 (Stability), D-Leu5 (Selectivity) | D-Ala2 (Stability), N-MePhe (Mu-lock) |

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS) of [D-Ala2]-Met-Enkephalin[1]

Objective: Synthesize high-purity [D-Ala2]-Met-Enkephalin for stability testing. Scale: 0.1 mmol Resin: Wang Resin (pre-loaded with Fmoc-Met)[1]

Reagents

-

Fmoc-Amino Acids: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH , Fmoc-Tyr(tBu)-OH.[1]

-

Coupling: HBTU (0.5 M) / DIPEA (2.0 M) in DMF.

-

Deprotection: 20% Piperidine in DMF.[1]

Workflow

-

Resin Swelling: Swell 0.1 mmol Fmoc-Met-Wang resin in DMF for 30 min.

-

Deprotection (Cycle 1): Treat with 20% Piperidine/DMF (

min).[1] Wash with DMF ( -

Coupling (Phe):

-

Elongation: Repeat Deprotection and Coupling for Fmoc-Gly-OH , then Fmoc-D-Ala-OH , then Fmoc-Tyr(tBu)-OH .[1]

-

Critical Step: Ensure the D-Ala is high optical purity (>99% ee) to prevent diastereomer formation.

-

-

Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.[1]5) for 2 hours.

-

Precipitation: Filter filtrate into cold diethyl ether. Centrifuge to pellet the peptide.[1]

-

Purification: RP-HPLC (C18 column, Gradient 5-60% ACN in 0.1% TFA).

Experimental Protocol: Enzymatic Stability Assay

Objective: Quantify the half-life extension provided by D-Ala2.[1]

Materials

-

Enzyme Source: Rat Brain Membrane Homogenate (rich in APN/NEP) or Purified Aminopeptidase N (Sigma).[1]

-

Substrates: Met-Enkephalin (Control) and [D-Ala2]-Met-Enkephalin.[1][3]

-

Analysis: HPLC-UV (214 nm) or LC-MS.

Step-by-Step Methodology

-

Preparation: Dilute peptide to 100

M in Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM -

Incubation:

-

Pre-warm 900

L of enzyme solution at 37°C. -

Initiate reaction by adding 100

L of peptide substrate.[1]

-

-

Sampling:

-

At

minutes, withdraw 100

-

-

Quenching: Immediately add aliquot to 20

L of 10% TFA or cold Acetonitrile to denature enzymes. Vortex and centrifuge (10,000 x g, 5 min). -

Quantification: Inject supernatant onto RP-HPLC.

-

Monitor the disappearance of the parent peak (Area Under Curve).[1]

-

-

Calculation: Plot

vs. Time. The slope

Visualizations

Diagram 1: Mechanism of Degradation vs. D-Ala2 Protection

This diagram illustrates the specific cleavage site of Aminopeptidase N and how the D-Ala2 substitution blocks this pathway while maintaining receptor activation.[1]

Caption: Comparative pathway analysis showing Aminopeptidase N (APN) hydrolyzing native enkephalin, whereas the D-Ala2 analog resists hydrolysis and effectively activates the receptor.[1]

Diagram 2: Stability Assay Workflow

A self-validating workflow for determining the metabolic half-life of the synthesized peptides.[1]

Caption: Step-by-step workflow for the enzymatic stability assay, ensuring precise quantification of peptide half-life through timed quenching and HPLC analysis.

References

-

Pert, C. B., & Snyder, S. H. (1973). Opiate receptor: demonstration in nervous tissue.[1][4][5] Science, 179(4077), 1011–1014.

-

Hughes, J., et al. (1975).[1] Identification of two related pentapeptides from the brain with potent opiate agonist activity. Nature, 258, 577–579. [1]

-

Hambrook, J. M., et al. (1976).[1] Breakdown of enkephalins by rat brain homogenates. Nature, 262, 782–783. [1]

-

Handa, B. K., et al. (1981).[1] Analogues of beta-LPH61-64 possessing selective agonist activity at mu-opiate receptors.[1] European Journal of Pharmacology, 70(4), 531-540.[1] (Describes DAMGO synthesis).

-

Kosterlitz, H. W., et al. (1980).[1] Enkephalins and their receptors.[1][4][6][7][8] British Journal of Pharmacology, 68(2), 333–342.

-

Matthes, H. W., et al. (1996).[1] Loss of morphine-induced analgesia, reward effect and withdrawal symptoms in mice lacking the mu-opioid-receptor gene.[1] Nature, 383(6603), 819-823.[1] (Validates DAMGO specificity). [1]

Sources

- 1. Met-enkephalin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Delta opioid peptide [D-ala2, D-leu5]-Enkephalin's ability to enhance mitophagy via TRPV4 to relieve ischemia/reperfusion injury in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Delta opioid peptide [D-ala2, D-leu5]-Enkephalin’s ability to enhance mitophagy via TRPV4 to relieve ischemia/reperfusion injury in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enkephalin-inactivating enzymes [jstage.jst.go.jp]

- 7. The effect of the enkephalin DADLE on transcription does not depend on opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DAMGO, a mu-opioid receptor selective ligand, distinguishes between mu-and kappa-opioid receptors at a different region from that for the distinction between mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys in Pain Management Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic opioid peptide (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys, a molecule designed for enhanced stability and potent analgesic activity. Drawing from established principles of medicinal chemistry and opioid pharmacology, this document will detail its structural rationale, proposed mechanism of action, and the experimental methodologies required for its comprehensive evaluation in the context of pain management research.

Introduction: The Rationale for a Modified Enkephalin Analogue

The endogenous opioid pentapeptide Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu) is a crucial neuromodulator in the body's natural pain control system. However, its therapeutic potential is severely limited by rapid enzymatic degradation. The development of synthetic analogues has focused on overcoming this limitation while optimizing receptor affinity and selectivity. The subject of this guide, (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys, incorporates three key modifications to achieve these goals:

-

N-terminal Boc Protection (Boc-Tyr¹): The tert-butyloxycarbonyl (Boc) group at the N-terminal tyrosine serves as a protecting group, preventing degradation by aminopeptidases. This modification is a standard strategy in peptide synthesis to enhance stability.[1]

-

D-Alanine Substitution at Position 2 (D-Ala²): The substitution of glycine with D-alanine at the second position is a well-established strategy to confer resistance to enzymatic cleavage by peptidases.[1] This modification has been shown to enhance the analgesic potency of enkephalin analogues.

-

C-terminal Lysine Addition: The addition of a lysine residue at the C-terminus can influence the peptide's overall charge, solubility, and receptor interaction profile. C-terminal modifications are known to play a crucial role in determining selectivity for opioid receptors.[2] Specifically, the addition of lysine can increase selectivity for the µ-opioid receptor (MOR).[3]

These modifications collectively aim to produce a potent and stable analgesic agent with a potentially favorable receptor interaction profile for pain management.

Synthesis and Characterization

The synthesis of (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for preparing peptides.[1]

Experimental Protocol: Solid-Phase Synthesis

-

Resin Preparation: A suitable solid support, such as a pre-loaded Wang or Merrifield resin with the C-terminal amino acid (Lysine with protected side chain), is used as the starting point.

-

Amino Acid Coupling Cycles:

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed using a suitable deprotection agent (e.g., piperidine in DMF).

-

Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and by-products.

-

Coupling: The next N-terminally protected amino acid in the sequence (e.g., Fmoc-Leu-OH) is activated with a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and added to the resin to form the peptide bond.

-

Washing: The resin is washed again to remove unreacted reagents.

-

-

Sequence Elongation: This deprotection-coupling-washing cycle is repeated for each amino acid in the sequence (Phe, Gly, D-Ala).

-

Final N-terminal Modification: After the final amino acid (D-Ala) is coupled, the N-terminal Fmoc group is removed, and the N-terminus is capped with the Boc group using di-tert-butyl dicarbonate ((Boc)₂O).

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification and Characterization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Proposed Mechanism of Action and Receptor Binding

(Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys is expected to exert its analgesic effects primarily through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.[4] The primary targets are the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Signaling Pathway

The binding of an opioid agonist like (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys to its receptor initiates a cascade of intracellular events:

Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit modulates ion channel activity, leading to a decrease in calcium influx and an increase in potassium efflux. These events hyperpolarize the neuron, reducing its excitability and inhibiting the release of pain-transmitting neurotransmitters.

Receptor Binding Affinity

The affinity of (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys for µ, δ, and κ opioid receptors can be determined through competitive radioligand binding assays.

Experimental Protocol: Receptor Binding Assay

-

Membrane Preparation: Brain tissue (e.g., from rat or guinea pig) is homogenized and centrifuged to isolate cell membranes rich in opioid receptors.

-

Assay Incubation: The membrane preparation is incubated with a specific radiolabeled opioid ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, or [³H]U69,593 for κ) and varying concentrations of the unlabeled test compound ((Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys).

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters (representing the bound ligand) is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Expected Binding Profile: Based on analogues with C-terminal lysine, (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys is predicted to exhibit a higher affinity for the µ-opioid receptor compared to the δ-opioid receptor.[3]

In Vivo Analgesic Efficacy Assessment

The analgesic properties of (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys must be evaluated in established animal models of pain.

Commonly Used In Vivo Pain Models

| Pain Model | Description | Endpoint |

| Hot Plate Test | Measures the latency of a pain response to a thermal stimulus. | Latency to lick a hind paw or jump. |

| Tail-Flick Test | Measures the latency to withdraw the tail from a radiant heat source. | Latency to flick the tail away from the heat. |

| Formalin Test | Involves the subcutaneous injection of formalin into the paw, inducing a biphasic pain response (acute and inflammatory). | Time spent licking or biting the injected paw. |

| Neuropathic Pain Models (e.g., Chronic Constriction Injury - CCI) | Surgical manipulation of a peripheral nerve to induce chronic pain states like allodynia and hyperalgesia. | Paw withdrawal threshold to mechanical or thermal stimuli. |

Experimental Workflow: Hot Plate Test

Discussion and Future Directions

(Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys represents a rationally designed opioid peptide with the potential for enhanced stability and potent analgesic activity. The strategic modifications at the N-terminus, position 2, and the C-terminus are all supported by extensive research in the field of opioid peptide chemistry.

Future research should focus on a comprehensive in vivo characterization of this compound. This includes determining its pharmacokinetic profile, assessing its potential for tolerance and dependence, and evaluating its efficacy in more clinically relevant models of chronic and neuropathic pain. Furthermore, detailed structure-activity relationship studies, exploring variations in the C-terminal extension, could lead to the discovery of even more potent and selective analgesic agents with improved side-effect profiles. The development of such novel opioid peptides remains a critical endeavor in the quest for safer and more effective pain therapeutics.

References

- Schiller PW, Lipton A, Frigon RP, Lemieux C. Lysine substitution increases mu-selectivity of potent di- and tri-peptide enkephalin analogs. Life Sci. 1983;33 Suppl 1:451-4.

- Shemyakin OV, Shvachkin YuP, Smirnova AP, et al. [Synthesis and biological activity of a lysine-containing cyclic analog of [Leu5]enkephalin]. Bioorg Khim. 1982;8(3):338-345.

- Sivanandaiah KM, Gurusiddappa S, Suresh Babu VV. Synthesis and biological activity of some new leucine-enkephalin analogues. Indian J Chem B. 1988;27B(11):983-988.

- Kodama H, Shimohigashi Y, Ogasawara T, Koshizaka T, Kurono M. Binding to opioid receptors of enkephalin derivatives taking alpha-helical conformation and its dimer. Pept Sci. 1997;33:277-280.

- Rónai AZ, Magyar A, Orosz G, et al. Opioid antagonist properties of the highly delta-receptor-selective BOC-Tyr-Pro-Gly-Phe-Leu-Thr (OtBu) peptide and of its Phe1 and Mel1 analogues. J Pept Res. 1996;47(6):480-486.

- Lee Y, Lee YS. Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Molecules. 2021;26(11):3338.

- Chung NN, Gendron L, Schiller PW. Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors. ACS Med Chem Lett. 2011;2(11):834-838.

- Zhang Y, Yang Z, Yuan W, et al.

- Moulin DE, Max MB, Kaiko RF, et al. The analgesic efficacy of intrathecal D-Ala2-D-Leu5-enkephalin in cancer patients with chronic pain. Pain. 1985;23(3):213-221.

- Olsson LL, Luthman K, Hacksell U. Synthesis and biological evaluation of leucine enkephalin turn mimetics. J Pept Sci. 2000;6(1):1-14.

- Kim Y, Lee Y, Lim D, et al. Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1. Chem Pharm Bull (Tokyo). 2002;50(8):1052-1055.

- Mishima M, Kawamura M, Ohta H, et al. Gram-Scale Preparation of C-Terminal-Modified Enkephalin Analogues by Typical Liquid-Phase Peptide Synthesis. J Org Chem. 2020;85(1):404-411.

- Abram SE, Yaksh TL. [D-Ala2,Leu5,Cys6]enkephalin: short-term agonist effects and long-term antagonism at delta opioid receptors. Peptides. 1989;10(2):319-326.

- Lee YS, Santo K, Lee Y. Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. Molecules. 2022;27(17):5501.

- Virpax Pharmaceuticals. Leucine-Enkephalin as a Novel Analgesic: Efficacy and Safety in Pre-Clinical Models.

- Drabik P, Janecka A. Analgesic Peptides: From Natural Diversity to Rational Design. Int J Mol Sci. 2024;25(7):3798.

- Lee Y, Lee YS. C-terminal Modified Enkephalin-like Tetrapeptides with Enhanced Affinities at the Kappa Opioid Receptor and Monoamine Transporters. ACS Chem Neurosci. 2021;12(23):4416-4425.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysine substitution increases mu-selectivity of potent di- and tri-peptide enkephalin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. virpaxpharma.com [virpaxpharma.com]

Methodological & Application

Application Note: Strategies for the Solubilization of (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys

Abstract

This document provides a comprehensive guide and detailed protocols for the optimal solubilization of (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys, a modified opioid peptide analog. Due to its significant hydrophobicity, conferred by the N-terminal tert-Butoxycarbonyl (Boc) protecting group and nonpolar amino acid residues, this peptide presents considerable challenges for dissolution in standard aqueous buffers. This guide outlines a systematic approach, beginning with a physicochemical analysis of the peptide, followed by a discussion of solvent selection principles, and culminating in step-by-step protocols for solubility testing and the preparation of stock and working solutions. Troubleshooting advice and best practices for storage are also provided to ensure experimental success and reproducibility for researchers in pharmacology, biochemistry, and drug development.

Introduction: The Challenge of a Protected Peptide

(Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys is a synthetic analog of Leu-enkephalin, an endogenous opioid pentapeptide. The sequence incorporates a D-Alanine at position 2 to confer resistance to enzymatic degradation and a C-terminal Lysine. Critically, the N-terminus is protected by a tert-Butoxycarbonyl (Boc) group. While essential for controlling reaction sites during chemical synthesis, this bulky, nonpolar group drastically alters the peptide's physicochemical properties.[] It significantly increases the overall hydrophobicity, often leading to poor solubility in aqueous media and a tendency to aggregate.[2]

Incomplete solubilization is a critical source of experimental error, leading to inaccurate concentration measurements and unreliable results. This application note provides a robust framework for overcoming these challenges.

Physicochemical Analysis & Solubility Prediction

A successful solubilization strategy begins with an analysis of the peptide's structure.

-

Sequence: Boc-Tyr-D-Ala-Gly-Phe-Leu-Lys-OH

-

Hydrophobic Residues: The peptide contains a high proportion of hydrophobic residues: Tyrosine (Tyr), Alanine (Ala), Phenylalanine (Phe), and Leucine (Leu). Peptides with 50% or more hydrophobic residues are typically insoluble or only sparingly soluble in aqueous solutions.[3]

-

The Boc Protecting Group: The Boc group is highly lipophilic and is the dominant contributor to the peptide's low aqueous solubility.[4] Its presence masks the charge of the N-terminal amine.

-

Net Charge Calculation (at pH 7):

Principles of Solvent System Selection

The selection of a solvent system must balance solubilizing power with compatibility for the downstream biological assay.

Primary Organic Solvents

For a hydrophobic, neutral peptide, beginning with a small amount of a strong organic solvent is the recommended strategy.[7]

-

Dimethyl Sulfoxide (DMSO): This is the preferred initial solvent for most hydrophobic peptides due to its high solubilizing power and relatively low toxicity in cell-based assays (typically tolerated up to 0.5-1% v/v).[6][8]

-

Dimethylformamide (DMF): An excellent alternative to DMSO with similar solubilizing properties. It should be used with caution as it is more toxic and can degrade over time to release dimethylamine, which can react with peptide components.[9] It is a suitable substitute if DMSO is incompatible with the experiment (e.g., in assays sensitive to oxidation).[6]

-

Acetonitrile (ACN) or Methanol: These are less powerful solvents than DMSO or DMF but can be effective for moderately hydrophobic peptides or as part of a co-solvent system.[5]

pH Adjustment: A Word of Caution

While adjusting pH can be a powerful tool for charged peptides, it is less effective and carries risks for this specific molecule.

-

Acidic Conditions: Using mild acids like acetic acid (10%) could be attempted.[5] However, the Boc protecting group is acid-labile and will be cleaved by strong acids like trifluoroacetic acid (TFA), fundamentally changing the molecule.[10] Therefore, strong acids must be avoided.

-

Basic Conditions: Mild bases like ammonium hydroxide (NH₄OH) could be tested, but basic solutions can promote side reactions or peptide degradation.[3][5]

Given the peptide's neutral charge and the presence of the Boc group, pH adjustment is not the primary recommended strategy.

Visualization of Key Workflows

Diagram 1: Solvent Selection Decision Workflow

This diagram guides the user through the logical steps of selecting an appropriate starting solvent system.

Caption: Decision workflow for selecting a solubilization strategy.

Diagram 2: Stock Solution Preparation Workflow

This diagram illustrates the step-by-step process for preparing a concentrated stock solution.

Caption: Step-by-step workflow for preparing a peptide stock solution.

Experimental Protocols

Safety Precaution: Always handle peptides and solvents in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Small-Scale Solubility Testing

Before dissolving the entire sample, it is crucial to test the solubility of a small aliquot.[3][8]

-

Preparation: Centrifuge the vial of lyophilized peptide (e.g., 10,000 xg for 5 minutes) to ensure all powder is at the bottom.[6]

-

Weighing: Carefully weigh a small amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

-

Solvent Test (DMSO): a. Add a calculated volume of DMSO to achieve a high concentration (e.g., 20 µL to 1 mg for a 50 mg/mL target). b. Vortex vigorously for 1-2 minutes. c. If not fully dissolved, sonicate the tube in a water bath for 3 cycles of 10 seconds, chilling on ice between cycles.[8] Gentle warming (<40°C) can also be used.[3] d. Observe for a clear, particle-free solution.

-

Aqueous Dilution Test: a. Take a small volume of the DMSO stock (e.g., 2 µL). b. Add it dropwise to a larger volume of your target aqueous buffer (e.g., 198 µL for a 1:100 dilution) while vortexing. c. Observe for any signs of precipitation (cloudiness). If it remains clear, the dilution is successful.

-

Record: Document the solvent and the maximum concentration achieved that remains stable upon dilution.

Protocol 2: Preparation of a Concentrated Stock Solution

This protocol assumes DMSO is the chosen solvent based on solubility testing.

-

Preparation: Centrifuge the main vial of lyophilized peptide and allow it to warm to room temperature before opening to avoid condensation.[3]

-

Solvent Addition: Using a sterile, calibrated pipette, add the required volume of high-purity DMSO directly to the vial to achieve the desired stock concentration (e.g., 10-20 mg/mL).

-

Dissolution: Cap the vial tightly and vortex until the powder is fully dissolved. Use sonication or gentle warming as described in Protocol 1 if necessary.[6]

-

Aliquoting & Storage: To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store aliquots at -20°C or preferably -80°C.[7]

Protocol 3: Preparation of a Final Working Solution

The key to preventing precipitation is to add the concentrated organic stock to the aqueous buffer, not the other way around.

-

Thaw: Thaw a single aliquot of the peptide stock solution completely at room temperature.

-

Dilution: a. Dispense the required volume of the final aqueous buffer (e.g., PBS, Tris, cell culture medium) into a sterile tube. b. While vigorously vortexing the buffer, slowly and dropwise add the required volume of the peptide stock solution. c. Continue vortexing for another 30 seconds after the addition is complete.

-

Final Check: Visually inspect the final working solution to ensure it is clear and free of particulates before use.

Solvent System Comparison and Troubleshooting

| Solvent System | Max Concentration | Advantages | Disadvantages & Cautions |

| 100% DMSO | High (e.g., >20 mg/mL) | Excellent solubilizing power for hydrophobic peptides.[8] | Must be kept below 0.5-1% in most cell assays; can interfere with some enzymatic assays. |

| 100% DMF | High (e.g., >20 mg/mL) | Good alternative to DMSO. | More toxic than DMSO; can degrade over time.[9] |

| Aqueous Buffers (PBS, Tris) | Very Low (<0.1 mg/mL) | Biologically compatible. | Ineffective as a primary solvent for this peptide. |

| DMSO / Aqueous Buffer | Assay Dependent | Allows for preparation of a working solution in a biologically relevant buffer. | Risk of precipitation if dilution is too fast or if the final organic solvent concentration is too low to maintain solubility. |

| 10% Acetic Acid | Low to Moderate | May help some neutral peptides. | Not Recommended. High risk of cleaving the acid-labile Boc protecting group.[10] |

Troubleshooting Guide:

-

Problem: Peptide precipitates when diluted into aqueous buffer.

-

Cause: The final concentration of the organic solvent is too low to maintain solubility. The peptide concentration is above its solubility limit in that mixed solvent system.

-

Solution: Prepare a more dilute working solution. Alternatively, slightly increase the percentage of organic co-solvent in the final solution, if the assay permits.

-

-

Problem: The solution in pure organic solvent is cloudy or contains particulates.

-

Problem: The peptide forms a gel in solution.

-

Cause: Some peptides, particularly those with high proportions of certain residues, can form intermolecular hydrogen bonds and aggregate into a gel-like state.[3]

-

Solution: Treat as a highly hydrophobic peptide. Dissolve in a minimal amount of DMSO/DMF. If this fails, chaotropic agents like 6 M guanidine HCl could be used, but this is often incompatible with biological assays.[5]

-

Conclusion

(Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys is a hydrophobic, near-neutral peptide whose solubility is dominated by its N-terminal Boc group. A systematic approach starting with a strong organic solvent is essential for successful solubilization. The recommended procedure is to first prepare a high-concentration stock solution in pure DMSO, followed by careful, stepwise dilution into the desired aqueous buffer while vortexing. By following the detailed protocols and troubleshooting guides presented in this note, researchers can prepare stable, homogenous solutions, ensuring the accuracy and validity of their experimental results.

References

- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.

- Innovagen. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.

- JPT Peptide Technologies. (n.d.). Peptide Solubilization.

- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS.

- MedChemExpress. (n.d.). Peptide Solubility and Storage Guidelines.

- GenScript. (n.d.). Guidelines for Dissolving Peptides.

- Thompson, R. E., & Ghadiri, M. R. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.

- ThermoFisher Scientific. (n.d.). Peptide solubility guidelines.

- Tancredi, T., Pastore, A., Salvadori, S., Temussi, P. A., & Tomatis, R. (1982). Experimental attempt to simulate receptor site environment. A 500-MHz 1H nuclear magnetic resonance study of enkephalin amides. PubMed.

- Polypeptide Group. (2025, August 13). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis Contents.

- MedChemExpress. (n.d.). [Leu5]-Enkephalin (Leu-enkephalin) | Endogenous Metabolite.

- BenchChem. (2025). Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Enkephalin Analogs.

- MedChemExpress. (n.d.). [DPen2, Pen5] Enkephalin | δ-Opioid Receptor Analog.

- Lee, Y. S., et al. (2019). An Effective and Safe Enkephalin Analog for Antinociception. PMC - NIH.

- Płazińska, A., et al. (2024, March 1). Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs with a highly restricted flexibility. PMC.

- Barany, G., & Merrifield, R. B. (2013). Water soluble solid phase peptide synthesis.

- Lim, D., et al. (2020). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC - NIH.

- Sigma-Aldrich. (n.d.). BOC-ON.

- Fisher Scientific. (n.d.). Nalpha-Boc-L-lysine, 97% 100g.

- BOC Sciences. (n.d.). BOC-Amino Acids.

- Lee, J., et al. (2012). Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors. PMC - NIH.

- Hira, A., et al. (2022, July 26).

- CymitQuimica. (n.d.). CAS 13734-28-6: α-tert-Butoxycarbonyl-L-lysine.

- Aldrich, J. V., et al. (2006). Synthesis and evaluation of derivatives of leucine enkephalin as potential affinity labels for delta opioid receptors. PubMed.

- Sigma-Aldrich. (n.d.). Leucine Enkephalin acetate salt hydrate.

- ChemicalBook. (2026, January 13). Boc-Lys-OH | 13734-28-6.

- Sharma, S. D., et al. (1987). Synthesis and biological activity of some new leucine-enkephalin analogues. Indian Academy of Sciences.

- Sasaki, Y., et al. (1999). Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1. SciSpace.

- BOC Sciences. (n.d.). [D-Ala2]-Leucine enkephalin.

- Lee, J., et al. (2021, May 31). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. MDPI.

- Frederickson, R. C., et al. (2025, August 10). Potent analgesic activity of the enkephalin-like tetrapeptide H-Tyr-D-Ala-Gly-Phe-NH2. Peptides.

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 4. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]

- 5. genscript.com [genscript.com]

- 6. jpt.com [jpt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 9. peptide.com [peptide.com]

- 10. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]

Conjugation strategies using the C-terminal Lysine in Enkephalin analogs

Application Note: High-Fidelity Conjugation Strategies for C-Terminal Lysine Enkephalin Analogs

, LysExecutive Summary & Rationale

The native enkephalins (Met-enkephalin: Tyr-Gly-Gly-Phe-Met and Leu-enkephalin: Tyr-Gly-Gly-Phe-Leu) are potent opioid receptor agonists but suffer from rapid enzymatic degradation and poor Blood-Brain Barrier (BBB) permeability.

To overcome these limitations without compromising receptor affinity, the "Message-Address" concept is utilized. The N-terminal Tyrosine acts as the "Message" (essential for receptor activation), while the C-terminus acts as the "Address" (tolerating structural modification).

The Strategy: Introduction of a C-terminal Lysine residue (e.g., [Leu

Chemical Logic & Structural Considerations

The Selectivity Challenge

A naked [Leu

-

N-terminal

-amine (Tyrosine): -

C-terminal Lysine

-amine:

Key Insight: In solution-phase conjugation using standard amine-reactive chemistries (e.g., NHS-esters), the N-terminal amine is more nucleophilic at physiological pH (7.4) than the protonated Lysine side chain. Therefore, Solid-Phase Peptide Synthesis (SPPS) with orthogonal protection is the only method to guarantee 100% regioselectivity.

The "Message-Address" Topology

The following diagram illustrates why the C-terminus is the optimal conjugation site.

Figure 1: Structural topology of Lysine-extended Enkephalin.[2] The N-terminal Tyrosine must remain free for receptor binding, while the C-terminal Lysine accepts the payload.

Protocol A: On-Resin Orthogonal Conjugation (The "Gold Standard")

This protocol utilizes the Mtt (4-methyltrityl) protecting group strategy. Mtt is acid-labile but requires much milder conditions (1% TFA) than the final cleavage (95% TFA), allowing selective deprotection of the Lysine side chain while the peptide remains anchored to the resin.

Materials Required

-

Resin: Wang Resin or Rink Amide Resin (depending on desired C-term acid or amide).

-

Amino Acids: Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH.

-

Critical Reagent: Fmoc-Lys(Mtt)-OH (Do not use Fmoc-Lys(Boc)-OH).

-

Deprotection Reagent: 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Conjugation Reagent: Carboxylic acid payload (e.g., Palmitic acid) + HATU/DIPEA or NHS-ester payload.

Step-by-Step Workflow

-

Peptide Assembly (Standard SPPS):

-

Synthesize the sequence Fmoc-Tyr(tBu)-Gly-Gly-Phe-Leu-Lys(Mtt)-Resin using standard Fmoc chemistry.

-

Crucial Step: Do not remove the final N-terminal Fmoc group from Tyrosine yet. This protects the N-terminus during the lysine conjugation.

-

-

Selective Lys(Mtt) Deprotection:

-

Wash resin with DCM (

). -

Incubate resin with 1% TFA / 5% TIS / DCM for 2 minutes.

-

Filter and repeat the 1% TFA wash approx. 10–15 times until the yellow color (trityl cation) disappears from the filtrate.

-

Note: The N-terminal Fmoc and Tyr(tBu) groups remain stable under these mild conditions.

-

Wash resin with DCM (

) and DMF ( -

Neutralize the resin with 1% DIPEA in DMF (

min) to ensure the

-

-

On-Resin Conjugation:

-

Dissolve Payload (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF.

-

Add to resin and shake for 2–4 hours at Room Temperature.

-

Validation: Perform a Kaiser Test (Ninhydrin). It should be negative (colorless beads), indicating the Lysine amine is capped.

-

-

Final N-Terminal Deprotection:

-

Remove the N-terminal Fmoc group using 20% Piperidine in DMF (

min).

-

-

Cleavage and Global Deprotection:

-

Incubate resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

-

This cleaves the peptide from the resin and removes the tBu protection from Tyrosine.

-

Precipitate in cold diethyl ether and lyophilize.

-

Figure 2: Orthogonal protection strategy using Mtt-Lysine allows specific C-terminal functionalization.

Protocol B: Solution-Phase Conjugation (The "Rescue" Method)

Use this only if you have pre-synthesized peptide and cannot perform SPPS.

Challenge: Achieving selectivity between N-term

Correct Solution-Phase Protocol:

-

Purchase/Synthesize Boc-Tyr-Gly-Gly-Phe-Leu-Lys-OH . (N-term is Boc protected).

-

Perform conjugation in solution (pH 8.5, NHS-ester payload). Only the Lysine reacts.

-

Remove Boc group with TFA.

If you absolutely must conjugate a fully deprotected peptide:

-

Copper(II) Chelation Method: Add CuCl

(1 eq). Copper forms a complex with the N-terminal amine and the amide backbone, temporarily "protecting" it. React with payload.[] Remove Copper with EDTA. (Note: Yields are often lower).

Data Summary & Validation Metrics

To ensure the protocol worked, compare the analytical data of the conjugate against the naked peptide.

| Parameter | Naked [Leu | Conjugated Analog (e.g., Palmitoylated) | Validation Method |

| Molecular Weight | ~700 Da | 700 + Payload MW | ESI-MS (Essential) |

| HPLC Retention | Low (Hydrophilic) | High (Hydrophobic shift) | RP-HPLC (C18 Column) |

| Kaiser Test | Positive (Blue) | Negative (Colorless) | Solid Phase QC |

| Receptor Binding | Radioligand Binding Assay |

Applications in Drug Development

-

BBB Delivery (Lipidization):

-

Prodrug Targeting:

-

Conjugating Glucose (Glycosylation) targets the GLUT1 transporter.

-

Note: Ensure the linkage is stable in plasma but potentially cleavable in the CNS if the payload interferes with binding (though C-term bulk is usually tolerated).

-

-

Imaging:

-

Conjugation of FITC or Cy5 allows tracking of receptor internalization without killing the "Message" domain activity.

-

References

-

Toth, I., et al. (1994). "Lipophilic enkephalin analogues: synthesis and biological activity." International Journal of Pharmaceutics. Link

-

Egleton, R. D., et al. (2000). "Improved blood-brain barrier penetration and enhanced analgesia of an enkephalin analogue by glycosylation."[6] Journal of Pharmacology and Experimental Therapeutics. Link

-

Hruby, V. J., et al. (2002). "Design of opioid peptide analogues with distinct receptor selectivities." Chemical Reviews. Link

-

Boc Sciences. "Lysine Conjugation Strategies."

-

Creative Biolabs. "Conjugation Based on Lysine Residues." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. [Synthesis and biological activity of a lysine-containing cyclic analog of [Leu5]enkephalin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Delivery of Neuropeptides from the Periphery to the Brain: Studies with Enkephalin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enkephalin glycopeptide analogues produce analgesia with reduced dependence liability - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Fluorescent Labeling of (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys

Introduction

(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys is a synthetic analog of Leu-enkephalin, a pentapeptide involved in nociception. The structure is Boc-Tyr-D-Ala-Gly-Phe-Leu-Lys-OH. The addition of a C-terminal lysine provides a specific site for chemical modification, while the N-terminal Boc (tert-Butyloxycarbonyl) group protects the alpha-amine of tyrosine, ensuring site-specific labeling. Fluorescently labeling this peptide is crucial for a variety of research applications, including receptor binding studies, cellular imaging, and high-throughput screening assays.[1][2] This guide provides a detailed protocol for the covalent attachment of an amine-reactive fluorescent dye to the epsilon-amine (ε-NH2) of the C-terminal lysine residue.

Principle of the Method

The protocol leverages the nucleophilic nature of the primary amine on the lysine side chain. This amine readily reacts with electrophilic fluorescent dyes, most commonly those activated as N-hydroxysuccinimide (NHS) esters.[3][4] The reaction, performed under slightly basic conditions (pH 8.0-9.0), facilitates the deprotonation of the amine, enhancing its reactivity towards the NHS ester. This results in the formation of a stable amide bond, covalently linking the fluorophore to the peptide. The N-terminal Boc group prevents labeling at the N-terminus, directing the conjugation specifically to the lysine residue.[5][6] Subsequent purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is essential to separate the labeled peptide from unreacted dye and peptide, ensuring a high-purity product for downstream applications.[][8]

Chemical Reaction Diagram

The following diagram illustrates the reaction between the peptide's lysine residue and a generic NHS-ester functionalized dye.

Caption: Reaction of lysine's primary amine with an NHS-ester dye.

Materials and Reagents

Peptide and Dye

-

(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys (Purity >95%)

-

Amine-reactive fluorescent dye (NHS ester), e.g., Alexa Fluor™ 488 NHS Ester, Cy5 NHS Ester, or FITC.[9][10] Store desiccated and protected from light at -20°C.

Buffers and Solvents

-

Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3.

-

Peptide Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

HPLC Solvents:

-

Quenching Solution: 1.5 M Hydroxylamine, pH 8.5.

Equipment

-

Analytical balance

-

pH meter

-

Vortex mixer and centrifuge

-

Reverse-Phase HPLC system with a C18 column and UV/fluorescence detectors.[][8]

-

Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) for identity confirmation.[][10]

-

Fluorometer or plate reader for concentration determination.

Experimental Protocols

This section details the step-by-step methodology for labeling, purification, and characterization.

Overall Experimental Workflow

Caption: The complete workflow from reagent preparation to final product.

Protocol 1: Peptide Labeling

-

Peptide Preparation: Dissolve (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys in a minimal volume of DMF or DMSO to make a concentrated stock solution (e.g., 10 mg/mL).

-

Dye Preparation: Immediately before use, dissolve the amine-reactive dye in fresh, anhydrous DMSO to a concentration of 10 mg/mL. Protect from light.

-

Reaction Setup:

-

In a microcentrifuge tube, dilute the peptide stock solution with the 0.1 M sodium bicarbonate buffer (pH 8.3) to a final peptide concentration of 1-5 mg/mL.

-

Add the dissolved fluorescent dye to the peptide solution. A 1.2 to 2-fold molar excess of dye over peptide is a good starting point.

-

Rationale: A slight molar excess of dye drives the reaction to completion. However, a large excess can lead to difficulties in purification. The basic pH ensures the lysine amine is deprotonated and nucleophilic.[3]

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil). Gentle mixing is recommended.

-

Quenching (Optional): To stop the reaction, you can add a small volume of 1.5 M hydroxylamine to react with any remaining NHS ester. Incubate for 30 minutes. This step is often omitted if proceeding directly to HPLC.

Protocol 2: Purification by RP-HPLC

Purification is critical to remove unreacted dye, which can interfere with fluorescence-based assays.[]

-

Sample Preparation: Acidify the reaction mixture by adding a small volume of 10% TFA to ensure peptide protonation and binding to the C18 column. Centrifuge to pellet any precipitate.

-

HPLC Setup:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).

-

Detection: Set the UV detector to monitor the peptide backbone (approx. 220 nm) and the specific absorbance maximum of the chosen fluorophore (see Table 1). A fluorescence detector will provide higher sensitivity for the labeled product.

-

-

Elution Gradient: Perform a linear gradient elution. A typical gradient might be:

-

0-5 min: 5% Solvent B

-

5-35 min: 5% to 65% Solvent B

-

35-40 min: 65% to 95% Solvent B

-

Rationale: Unreacted (free) dye is typically more hydrophobic than the peptide and will elute later in the gradient. The unlabeled peptide will elute earliest, followed by the desired fluorescently labeled peptide.[8]

-

-

Fraction Collection: Collect fractions corresponding to the major peaks. The desired product peak should exhibit absorbance at both 220 nm and the dye's specific wavelength.

-

Post-Purification: Combine the pure fractions and lyophilize to obtain the labeled peptide as a powder. Store at -20°C or below, desiccated and protected from light.[8]

Data Analysis and Characterization

Confirmation of Labeling

Successful labeling must be confirmed by mass spectrometry.[][10]

-

Expected Mass: The molecular weight of the labeled peptide should be the sum of the molecular weight of the starting peptide and the mass of the fluorophore, minus the mass of the NHS leaving group.

-

Example Calculation:

-

(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys MW: ~725.9 g/mol

-

Alexa Fluor™ 488 NHS Ester MW: 643.4 g/mol

-

NHS group MW: 115.1 g/mol

-

Expected Labeled Mass: 725.9 + 643.4 - 115.1 = 1254.2 g/mol

-

Quantification

The concentration of the final product can be determined using the Beer-Lambert law (A = εcl) by measuring the absorbance at the dye's maximum absorption wavelength. The extinction coefficient (ε) is specific to the fluorophore.

Table of Common Amine-Reactive Dyes

| Fluorophore | Excitation (nm) | Emission (nm) | Molecular Weight (NHS Ester) | Key Features |

| FITC | ~494 | ~518 | 531.5 g/mol | Cost-effective, but pH sensitive and prone to photobleaching.[10] |

| Alexa Fluor™ 488 | ~495 | ~519 | 643.4 g/mol | Bright, photostable, and pH insensitive.[12][13] |

| Cy®3 | ~550 | ~570 | ~766 g/mol | Bright, suitable for multiplexing.[10] |

| Cy®5 | ~646 | ~662 | ~766 g/mol | Red-emitting, good for tissues with high autofluorescence.[9][10] |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Peptide or dye degradation. | Use fresh, anhydrous DMSO/DMF. Ensure peptide and dye have been stored correctly. |

| Incorrect reaction pH. | Verify the pH of the reaction buffer is between 8.0 and 9.0. | |

| Insufficient dye concentration. | Increase the molar excess of the dye to 2-5 fold. | |

| Multiple Peaks in HPLC | Reaction with other nucleophiles. | Ensure buffers are amine-free (e.g., do not use Tris). |

| Isomers of the dye. | Use an isomerically pure dye to avoid split peaks.[12][13] | |

| No Labeled Product | Hydrolysis of NHS ester. | Prepare dye solution immediately before use. Avoid aqueous contamination of the stock dye. |

References

-

Fluorescent Dye 488 NHS ester (A270022). Antibodies.com. [Link]

-

Fluorescence Labeled Peptide Synthesis. CD Formulation. [Link]

-

Late-Stage Functionalization of Lysine to Organelle-Targeting Fluorescent Probes. JACS Au. [Link]

-

Fluorescent Peptides & Dye Labeled Peptides. JPT Peptide Technologies. [Link]

-

Characterization of Green Fluorescent Proteins by 193 nm Ultraviolet Photodissociation Mass Spectrometry. PMC. [Link]

-

Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. PMC. [Link]

-

A simple method for developing lysine targeted covalent protein reagents. PMC. [Link]

-

Quantification of a peptide standard using the intrinsic fluorescence of tyrosine. PMC. [Link]

-

What is the best way of labeling a short peptide without changing its structure too much? ResearchGate. [Link]

-

Parallel Detection of Intrinsic Fluorescence from Peptides and Proteins for Quantification during Mass Spectrometric Analysis. Analytical Chemistry. [Link]

-

Peptide Purification. AAPPTec. [Link]

-

Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues. MDPI. [Link]

-

Fluorescent labeled custom peptides. AnaSpec. [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters. [Link]

-

(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys-. Shanghai Hongtai Biotechnology. [Link]

-

Supporting Information. Digital CSIC. [Link]

-

D-Lys-Leu-Lys(1)-D-Gln-D-Asp-D-Ile-D-Met-D-Ser-D-Arg-NH2. PubChem. [Link]

-

H-Phe-Tyr-Lys-Gly-Leu-Lys-Ala-Ser-Leu-Thr-Arg-Val-Val-Pro-Ala-Cys-Met-Val-Thr-Phe-Leu-Val-OH. PubChem. [Link]

Sources

- 1. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. jpt.com [jpt.com]

- 3. biotium.com [biotium.com]

- 4. abpbio.com [abpbio.com]

- 5. (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys- [hongtide.com]

- 6. digital.csic.es [digital.csic.es]

- 8. peptide.com [peptide.com]

- 9. Cyanine5 NHS ester, Amine-reactive red emitting fluorescent dye. (CAS 1263093-76-0) | Abcam [abcam.com]

- 10. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 11. hplc.eu [hplc.eu]

- 12. Fluorescent Dye 488 NHS ester (A270022) | Antibodies.com [antibodies.com]

- 13. lumiprobe.com [lumiprobe.com]

Designing Opioid Receptor Binding Assays Using (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys: A Guide to Ligand Characterization

An Application Note and Protocol for Researchers

Abstract

Endogenous opioid peptides, such as enkephalins, are critical neuromodulators in pain perception and emotional regulation, primarily acting through mu (µ), delta (δ), and kappa (κ) opioid receptors.[1] The study of these G-protein coupled receptors (GPCRs) is fundamental to neuroscience and the development of novel analgesics with improved side-effect profiles. This guide provides a comprehensive framework for designing and executing receptor binding assays using a specifically engineered peptide, (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys. We detail the rationale behind the peptide's design, including modifications for stability and labeling, and provide step-by-step protocols for both saturation and competitive binding assays. This document is intended for researchers, scientists, and drug development professionals seeking to quantify ligand-receptor interactions and screen for novel opioid receptor modulators.

Introduction: A Chemically Optimized Tool for Opioid Receptor Research

Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous neurotransmitter with inherent affinity for opioid receptors.[2] However, its native form is rapidly degraded by peptidases, limiting its utility in vitro and in vivo.[2] The synthetic analog, (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys, has been rationally designed to overcome these limitations and serve as a robust tool for receptor binding studies.

-

D-Ala² Substitution: The replacement of glycine at position 2 with a D-alanine residue confers significant resistance to enzymatic degradation by aminopeptidases, thereby increasing the peptide's stability in biological preparations.[]

-

C-Terminal Lysine: The addition of a lysine residue at the C-terminus provides a primary amine on its side chain. This serves as a versatile chemical handle for conjugation, allowing for the attachment of a radiolabel (e.g., ¹²⁵I), a fluorophore, or biotin, which is essential for detection in binding assays.

-

Boc-Protected N-Terminus: The tert-butyloxycarbonyl (Boc) group protects the N-terminal tyrosine.[][5] This prevents non-specific labeling at this site and can influence the ligand's binding characteristics, necessitating its empirical characterization.

This application note will guide the user through the process of using a radiolabeled version of this peptide to determine key pharmacological parameters of opioid receptors and unlabeled test compounds.

Foundational Principles of Receptor Binding

Receptor binding assays are governed by the Law of Mass Action, which describes the reversible interaction between a ligand ([L]) and a receptor ([R]) to form a ligand-receptor complex ([LR]).

[L] + [R] ⇌ [LR]

The primary goal of these assays is to quantify this interaction by determining several key parameters:

-

Dissociation Constant (K_d): A measure of a ligand's affinity for its receptor. It is the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[6] A lower K_d value signifies higher affinity.[7]

-

Maximum Receptor Density (B_max): Represents the total concentration of receptors in the preparation, typically expressed as fmol or pmol of receptor per mg of protein.[6][8]

-

Inhibition Constant (K_i): The affinity constant for an unlabeled (or "cold") competing ligand. It represents the concentration of a competitor that would occupy 50% of the receptors if no radioligand were present.[7][9]

A crucial aspect of assay design is distinguishing between specific and non-specific binding.

-

Total Binding: The total amount of radioligand bound to the receptor preparation.

-

Non-Specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor, such as filters, lipids, or other proteins.[10][11][12] This is measured by including a high concentration of an unlabeled competitor to saturate the target receptors.[11]

-

Specific Binding: The binding of the radioligand to the target receptor. It is the value of interest and is calculated as: Specific Binding = Total Binding - Non-Specific Binding.[12]

Experimental Protocols

These protocols assume the use of a radiolabeled version of (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys, hereafter referred to as [³H]-Ligand or [¹²⁵I]-Ligand. The receptor source is a membrane preparation from cells stably expressing a specific opioid receptor subtype (e.g., hMOP, hDOP).

Required Materials

-

Receptor Source: Membrane homogenates from CHO or HEK293 cells expressing the human µ- or δ-opioid receptor, or rat brain tissue homogenates.

-

Radioligand: Tritiated ([³H]) or iodinated ([¹²⁵I]) (Boc-Tyr¹,D-Ala²)-Leu-Enkephalin-Lys.

-

Unlabeled Ligands:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.

-

Wash Buffer: Cold (4°C) 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Cell harvester (e.g., Brandel) and Whatman GF/B or GF/C glass fiber filters.[13]

-

Detection: Liquid scintillation counter and scintillation cocktail (for [³H]) or a gamma counter (for [¹²⁵I]).

-

General Lab Equipment: 96-well plates, multichannel pipettors, centrifuge.

Protocol 1: Saturation Binding Assay

Objective: To determine the K_d and B_max of the radioligand for a specific opioid receptor subtype.

Caption: Workflow for a saturation receptor binding assay.

Step-by-Step Methodology:

-

Plate Setup: Prepare a 96-well plate. Designate triplicate wells for each concentration of radioligand for both total and non-specific binding.

-

Reagent Preparation:

-

Assay Execution:

-

To Total Binding wells, add 50 µL of Assay Buffer.

-

To Non-Specific Binding (NSB) wells, add 50 µL of the high-concentration unlabeled ligand (final concentration should be ~100-1000x the K_d of that ligand).[15]

-

Add 50 µL of the appropriate radioligand dilution to all wells.

-

Initiate the reaction by adding 100 µL of the diluted membrane preparation (e.g., 10-20 µg protein/well) to all wells. The final volume is 200 µL.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[13]

-

Harvesting: Terminate the assay by rapid vacuum filtration through a glass fiber filter plate using a cell harvester. Wash the filters 3-5 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.[13]

-

Detection: Dry the filters, add scintillation cocktail (for [³H]) or place in tubes for a gamma counter (for [¹²⁵I]), and quantify the bound radioactivity.

Protocol 2: Competitive Binding Assay

Objective: To determine the affinity (K_i) of an unlabeled test compound by measuring its ability to compete with the radioligand for receptor binding.

Caption: Workflow for a competitive receptor binding assay.

Step-by-Step Methodology:

-

Plate Setup: As in the saturation assay, set up a 96-well plate with triplicate wells for each competitor concentration, plus controls for total binding (no competitor) and NSB.

-

Reagent Preparation:

-

Prepare serial dilutions of the unlabeled test compound. A wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M) is recommended for initial characterization.

-

Prepare the radioligand at a single concentration, ideally at or below its K_d value determined from the saturation assay.[15]

-

-

Assay Execution:

-

Add 50 µL of the appropriate test compound dilution to the sample wells.

-

Add 50 µL of Assay Buffer to the total binding wells.

-

Add 50 µL of the high-concentration NSB determinator to the NSB wells.

-

Add 50 µL of the fixed-concentration radioligand to all wells.

-

Initiate the reaction by adding 100 µL of the diluted membrane preparation to all wells.

-

-

Incubation, Harvesting, and Detection: Follow steps 4-6 from the Saturation Binding Assay protocol.

Alternative Technology: Scintillation Proximity Assay (SPA)

For high-throughput applications, SPA offers a homogeneous "mix-and-measure" alternative to filtration.[16][17] It eliminates the wash steps, making it more amenable to automation.

Caption: Principle of Scintillation Proximity Assay (SPA).

Principle: Receptors are immobilized on SPA beads containing a scintillant. When a radioligand (typically [³H]) binds to the receptor, it is brought close enough for the energy from its radioactive decay to excite the scintillant, producing a detectable light signal. Unbound radioligand is too far away in the solution, and its energy dissipates without generating a signal.[18]

Data Analysis and Interpretation

Saturation Binding Data

-

Calculate Specific Binding: For each radioligand concentration, subtract the average counts per minute (CPM) of the NSB wells from the average CPM of the total binding wells.

-

Convert to Molar Units: Convert CPM values to fmol or pmol using the specific activity of the radioligand and the amount of protein per well.

-